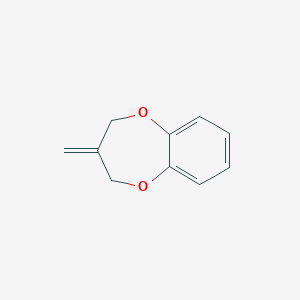
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin
Übersicht
Beschreibung
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin: is an organic compound with the molecular formula C₁₀H₁₀O₂ . It is a heterocyclic compound containing both oxygen and carbon atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of methylene precursors and dioxepine derivatives . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or carbonyl compounds , while reduction may produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential bioactivity . It may exhibit antimicrobial , antifungal , or antiviral properties , making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its role in treating infections or modulating biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It may be incorporated into polymers or coatings to enhance their properties .
Wirkmechanismus
The mechanism of action of 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3-Methylene-7-methyl-3,4-dihydro-2H-1,5-benzodioxepine
- 3,4-Dihydro-2H-1,5-benzodioxepine
- 3-Methylene-1,5-benzodioxepane
Uniqueness: 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepin is unique due to its specific molecular structure and reactivity . Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
19560-64-6 |
|---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
InChI-Schlüssel |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
Kanonische SMILES |
C=C1COC2=CC=CC=C2OC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













